2-(Cyclopentylthio)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclopentylthio)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone is a synthetic organic compound. Its complex structure integrates various functional groups, making it intriguing for multiple fields like medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopentylthio)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone involves several steps:
Formation of Cyclopentylthiol: : This is typically synthesized via the reaction of cyclopentanone with thiourea followed by hydrolysis.
Construction of Pyridin-3-yloxy Azetidin-1-yl Intermediate: : This intermediate can be obtained by the reaction of 3-hydroxypyridine with azetidine in the presence of a strong base.
Final Coupling Step: : The cyclopentylthiol and the pyridin-3-yloxy azetidin-1-yl intermediate are then coupled under specific conditions to yield this compound.
Industrial Production Methods
Industrial production often involves scale-up of the laboratory synthetic methods. Optimizations include:
Batch Reactors for Intermediate Synthesis: : Using efficient mixing and temperature control.
Continuous Flow Reactors for Final Coupling: : To enhance yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The sulfur atom in the cyclopentylthiol can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: : The ketone group in the ethanone can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: : The azetidin-1-yl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Nucleophiles: : Alkoxides, amines.
Major Products
Oxidation: : Sulfoxides and sulfones.
Reduction: : Corresponding alcohols.
Substitution: : Substituted azetidines.
Scientific Research Applications
Chemistry
Used as a building block in complex organic synthesis.
Studied for its reactivity and structural properties.
Biology and Medicine
Investigated for potential pharmacological activities.
Industry
Can be used in the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism by which 2-(Cyclopentylthio)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone exerts its effects largely depends on its functional groups. For instance:
Sulfur-containing Groups: : These can interact with enzymes and proteins through disulfide exchange reactions.
Pyridine Moiety: : Can interact with biological receptors, potentially modulating their activity.
Comparison with Similar Compounds
2-(Cyclopentylthio)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone can be compared to similar compounds like:
2-(Cyclopentylthio)-1-azetidinone:
1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone: : Does not have the cyclopentylthiol group, altering its chemical properties.
This compound stands out due to the unique combination of its functional groups, offering versatile reactivity and a wide range of applications.
Properties
IUPAC Name |
2-cyclopentylsulfanyl-1-(3-pyridin-3-yloxyazetidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c18-15(11-20-14-5-1-2-6-14)17-9-13(10-17)19-12-4-3-7-16-8-12/h3-4,7-8,13-14H,1-2,5-6,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYUOGTXFOYREB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)N2CC(C2)OC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.